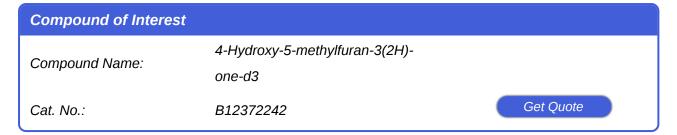




# 4-Hydroxy-5-methylfuran-3(2H)-one-d3 CAS number and molecular weight

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An In-depth Technical Guide to 4-Hydroxy-5-methylfuran-3(2H)-one-d3

This technical guide provides comprehensive information on **4-Hydroxy-5-methylfuran-3(2H)-one-d3**, a deuterated isotopologue of a significant furanone compound found in various food products. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.

## **Core Compound Data**

**4-Hydroxy-5-methylfuran-3(2H)-one-d3** is the deuterated form of 4-Hydroxy-5-methylfuran-3(2H)-one (CAS Number: 19322-27-1), a naturally occurring flavor compound.[1][2][3] The incorporation of three deuterium atoms creates a stable, heavier version of the molecule, making it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the analyte of interest but is distinguishable by its higher mass.

Data Presentation: Quantitative Summary



Parameter	Value	Notes
Compound Name	4-Hydroxy-5-methylfuran- 3(2H)-one-d3	Deuterated isotopologue
Synonyms	Chicory furaneol-d3, Norfuraneol-d3	
CAS Number	Not publicly available	The CAS number for the non-deuterated form is 19322-27-1. A specific CAS number for the d3-variant is not indexed in publicly accessible databases.
Molecular Formula	C <sub>5</sub> H <sub>3</sub> D <sub>3</sub> O <sub>3</sub>	
Molecular Weight	117.12 g/mol	Calculated based on atomic weights (C=12.011, H=1.008, D=2.014, O=15.999). The molecular weight of the non-deuterated form is 114.10 g/mol .[2][3][4]
Primary Application	Internal Standard	For quantitative analysis using mass spectrometry (e.g., LC-MS/MS, GC-MS).

# **Experimental Protocols**

The primary application of **4-Hydroxy-5-methylfuran-3(2H)-one-d3** is as an internal standard in quantitative analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative protocol for the quantification of its non-deuterated analogue in a biological matrix, adapted from established methodologies for similar small molecules.[5][6][7]

Protocol: Quantification of 4-Hydroxy-5-methylfuran-3(2H)-one in Human Plasma using LC-MS/MS with a Deuterated Internal Standard



- 1. Objective: To accurately quantify the concentration of 4-Hydroxy-5-methylfuran-3(2H)-one in human plasma samples.
- 2. Materials and Reagents:
- 4-Hydroxy-5-methylfuran-3(2H)-one (analyte standard)
- 4-Hydroxy-5-methylfuran-3(2H)-one-d3 (internal standard, IS)
- Human plasma (blank, from a certified source)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (ultrapure, 18.2 MΩ·cm)
- Microcentrifuge tubes (1.5 mL)
- Autosampler vials with inserts
- 3. Instrumentation:
- Ultra-Performance Liquid Chromatography (UPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- Analytical column (e.g., C18 reverse-phase, 2.1 x 50 mm, 1.7 μm particle size)
- 4. Standard Solution Preparation:
- Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-Hydroxy-5-methylfuran-3(2H)-one in 10 mL of methanol.
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 4-Hydroxy-5-methylfuran-3(2H)-one-d3 in 1 mL of methanol.



- Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 acetonitrile:water mixture to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in the same diluent.
- 5. Sample Preparation (Protein Precipitation):
- Pipette 100 μL of plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 20 μL of the internal standard working solution (100 ng/mL) to each tube and vortex briefly.
- Add 300 μL of cold acetonitrile to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to an autosampler vial for analysis.
- 6. LC-MS/MS Conditions:
- LC Conditions:
  - Mobile Phase A: 0.1% Formic Acid in Water
  - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  - Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
  - Flow Rate: 0.4 mL/min
  - Column Temperature: 40°C
  - Injection Volume: 5 μL



• MS/MS Conditions (Positive ESI Mode):

Ion Source Temperature: 150°C

Desolvation Temperature: 450°C

Capillary Voltage: 3.0 kV

Multiple Reaction Monitoring (MRM) Transitions:

Analyte (C₅H<sub>6</sub>O₃): Q1: 115.0 -> Q3: 87.0 (quantifier), Q1: 115.0 -> Q3: 57.0 (qualifier)

Internal Standard (C₅H₃D₃O₃): Q1: 118.0 -> Q3: 90.0 (quantifier)

Note: Collision energies and other compound-specific parameters must be optimized.

#### 7. Data Analysis:

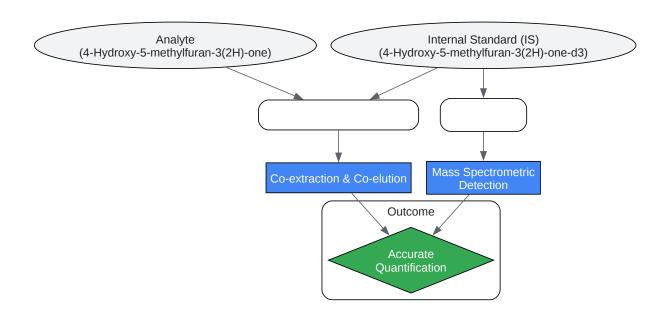
- Integrate the peak areas for both the analyte and the internal standard MRM transitions.
- Calculate the peak area ratio (Analyte Area / Internal Standard Area).
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted  $(1/x^2)$  linear regression.
- Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

## **Mandatory Visualizations**

**Experimental Workflow Diagram** 







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